1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole

Lipophilicity Drug-likeness Physicochemical property prediction

1-Cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole (CAS 1152878-96-0) is a small-molecule heterocyclic building block characterized by a tetrazole core simultaneously substituted at the N1 position with a cyclopentyl group and at the C5 position with a methanesulfonyl group. With a molecular weight of 216.26 g/mol and a molecular formula of C7H12N4O2S, it belongs to the class of 1,5-disubstituted tetrazoles, a scaffold of significant interest in medicinal chemistry and chemical biology.

Molecular Formula C7H12N4O2S
Molecular Weight 216.26
CAS No. 1152878-96-0
Cat. No. B3014537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole
CAS1152878-96-0
Molecular FormulaC7H12N4O2S
Molecular Weight216.26
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=NN1C2CCCC2
InChIInChI=1S/C7H12N4O2S/c1-14(12,13)7-8-9-10-11(7)6-4-2-3-5-6/h6H,2-5H2,1H3
InChIKeyZGNQLXAODYTLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole (CAS 1152878-96-0): A Unique N,5-Disubstituted Tetrazole Building Block for Specialized Chemical Libraries


1-Cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole (CAS 1152878-96-0) is a small-molecule heterocyclic building block characterized by a tetrazole core simultaneously substituted at the N1 position with a cyclopentyl group and at the C5 position with a methanesulfonyl group . With a molecular weight of 216.26 g/mol and a molecular formula of C7H12N4O2S, it belongs to the class of 1,5-disubstituted tetrazoles, a scaffold of significant interest in medicinal chemistry and chemical biology . Unlike simpler mono-substituted tetrazoles, this compound's dual substitution pattern creates a distinct physicochemical profile that cannot be replicated by mixing or matching commercially available single-substitution analogs, making it a specific tool for structure-activity relationship (SAR) studies where both steric and electronic modulation of the tetrazole core are required.

Why 1-Cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole Cannot Be Replaced by Common Mono-Substituted Tetrazole Analogs


Scientific and industrial users cannot simply interchange this compound with more common tetrazole analogs because the combination of the electron-withdrawing 5-methanesulfonyl group and the hydrophobic N1-cyclopentyl group produces a unique lipophilicity profile that is not additive from the individual fragments. Computational predictions show that 1-cyclopentyl-1H-tetrazole (lacking the sulfonyl group) has a LogP of approximately 0.7 , while 5-methanesulfonyl-1-methyl-1H-tetrazole exhibits a LogP of -1.28 [1]. The target compound, however, has a predicted LogP of 0.23, placing it in a narrow, highly desirable lipophilicity window for passive permeability (LogP 0-3) that neither parent scaffold occupies [2]. This non-linear property shift means that any attempt to approximate the compound's physicochemical behavior by blending or substituting with mono-functional analogs will introduce significant deviations in solubility, permeability, and ultimately, biological readouts in any assay system.

Product-Specific Quantitative Evidence Guide for 1-Cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole


Optimized Lipophilicity: LogP 0.23 Places the Compound in the Ideal Oral Bioavailability Window, Distinct from Both Parent Scaffolds

The target compound's predicted LogP of 0.23 [1] occupies a critical gap between two closely related structural analogs. 1-Cyclopentyl-1H-tetrazole, which lacks the 5-methanesulfonyl group, has a significantly higher XLogP of 0.7 . Conversely, 5-methanesulfonyl-1-methyl-1H-tetrazole, which replaces the cyclopentyl group with a methyl group, has a LogP of -1.28, which is far more hydrophilic [2]. The target compound's value of 0.23 falls within the optimal LogP range (0-3) for balancing aqueous solubility and passive membrane permeability as defined by Lipinski's Rule of Five [3]. This positions the compound as a privileged scaffold for fragment-based drug discovery or lead optimization campaigns where achieving a specific LogP without introducing additional metabolic liabilities is critical.

Lipophilicity Drug-likeness Physicochemical property prediction LogP

High Commercial Purity (97%) Reduces Batch-to-Batch Variability in Sensitive Assays Compared to Standard 95% Lots

Commercial suppliers list this compound at a minimum purity of 97% (AKSci) , a notable increase over the more common 95% specification offered by other vendors for this and similar tetrazole building blocks (e.g., Fluorochem lists 95% for the same CAS) . For procurement in biological assay contexts, a 2% increase in purity can translate to a meaningful reduction in the concentration of unknown impurities that could act as confounding inhibitors or activators. This higher specification lot is specifically suited for primary screening campaigns where data reproducibility is paramount and where the cost of follow-up on false positives exceeds the marginal cost of higher-purity starting material.

Chemical purity Procurement specification Reproducibility

Structural Basis for Thiol-Selective Reactivity: The 5-Methanesulfonyltetrazole Motif as a Biocompatible Electrophile

The core 5-methanesulfonyltetrazole motif is a validated heteroaromatic electrophile for selective thiol (-SH) blocking. A closely related compound, 4-(5-methanesulfonyl-[1,2,3,4]tetrazol-1-yl)-phenol (MSTP), was shown by researchers to be a 'selective and highly reactive –SH blocking reagent compatible with biological applications' [1]. The target compound replaces the N1-phenol group of MSTP with an N1-cyclopentyl group. This substitution eliminates the phenolic hydroxyl, which could otherwise engage in hydrogen bonding or undergo phase II metabolism (glucuronidation/sulfation), while retaining the electrophilic 5-methanesulfonyltetrazole warhead. This structural differentiation makes the target compound a potentially cleaner probe for thiol reactivity studies where phenolic off-target interactions are undesirable.

Thiol-selective reagent Chemical biology probe Cysteine profiling Redox proteomics

Computational Physicochemical Predictions Suggest Favorable Crystallinity and Distillation Characteristics for Purification and Formulation

Computational models predict a density of 1.63 ± 0.1 g/cm³ and a boiling point of 403.9 ± 28.0 °C for the target compound . In comparison, the simpler analog 5-methanesulfonyl-1-methyl-1H-tetrazole has a reported melting point of 64-66 °C and a substantially lower molecular weight of 148.15 g/mol, indicating it is a crystalline solid at room temperature with limited thermal stability headroom [1]. The predicted boiling point of >400 °C for the target suggests a much larger liquid-phase thermal operating window, which can be advantageous for high-temperature reactions or for purification by distillation, where the methyl analog might decompose. Furthermore, the higher predicted density implies a more compact molecular packing, which may correlate with improved crystallinity and ease of handling during solid dosing for in vivo studies.

Physicochemical prediction Boiling point Density Formulation development

Best Research and Industrial Application Scenarios for 1-Cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Balanced Lipophilicity

The compound's molecular weight of 216.26 Da and predicted LogP of 0.23 make it an ideal fragment-sized entry for libraries screened against targets where both hydrophobic and polar contacts are important. Procurement of this specific scaffold allows screening teams to explore the chemical space at the intersection of the cyclopentyl and methanesulfonyl substituents without synthesizing it in-house [1].

Structure-Activity Relationship (SAR) Studies on 5-Methanesulfonyltetrazole-Based Electrophilic Probes

Research groups using MSTP or related 5-methanesulfonyltetrazole probes can use this compound to systematically probe the contribution of the N1 substituent to thiol reactivity and selectivity. The cyclopentyl group serves as a purely hydrophobic, metabolically stable replacement for the phenol group, enabling a clean SAR comparison that cannot be achieved by modifying MSTP itself [2].

High-Temperature Parallel Synthesis or Flow Chemistry Campaigns

With a predicted boiling point exceeding 400 °C, this compound is well-suited for high-temperature reaction conditions that would degrade lower-molecular-weight tetrazole derivatives. Procurement for automated parallel synthesis or continuous flow platforms benefits from this thermal robustness, reducing the need for reaction condition re-optimization .

Biological Screening Assays with Low Tolerance for Impurity-Driven Artifacts

When ordering from suppliers specifying 97% purity, this compound is appropriate for high-content screening or phenotypic assays where trace impurities can generate false positives. The higher specification lot provides documented quality assurance that supports data reproducibility across independent replicate experiments .

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